(1-Benzoylpiperidin-3-yl)methanesulfonyl fluoride
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Overview
Description
(1-Benzoylpiperidin-3-yl)methanesulfonyl fluoride: is an organic compound that belongs to the class of sulfonyl fluorides It is characterized by the presence of a benzoyl group attached to a piperidine ring, which is further connected to a methanesulfonyl fluoride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Benzoylpiperidin-3-yl)methanesulfonyl fluoride typically involves the reaction of (1-Benzoylpiperidin-3-yl)methanesulfonyl chloride with a fluoride source. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. Common fluoride sources include potassium fluoride or cesium fluoride, which are used in the presence of a suitable solvent such as acetonitrile or dimethylformamide. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: (1-Benzoylpiperidin-3-yl)methanesulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate, and sulfonothioate derivatives, respectively.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acid derivatives or reduction to form sulfinate derivatives under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it acts as a coupling partner with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Coupling Reagents: Palladium catalysts, boronic acids
Major Products Formed:
Sulfonamides: Formed by reaction with amines
Sulfonates: Formed by reaction with alcohols
Sulfonothioates: Formed by reaction with thiols
Biaryl Compounds: Formed by coupling reactions
Scientific Research Applications
Chemistry: (1-Benzoylpiperidin-3-yl)methanesulfonyl fluoride is used as a reagent in organic synthesis for the introduction of sulfonyl fluoride groups into target molecules. It is also employed in the development of new synthetic methodologies and the study of reaction mechanisms.
Biology: In biological research, this compound is used as a probe to study enzyme activities, particularly those involving sulfonyl fluoride-sensitive enzymes. It is also used in the development of enzyme inhibitors for therapeutic applications.
Medicine: The compound has potential applications in medicinal chemistry for the design and synthesis of new drugs. Its ability to form stable covalent bonds with target proteins makes it a valuable tool in drug discovery and development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new materials with unique properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of (1-Benzoylpiperidin-3-yl)methanesulfonyl fluoride involves the formation of a covalent bond with the target molecule. The sulfonyl fluoride group reacts with nucleophilic residues, such as serine or cysteine, in the active site of enzymes, leading to the formation of a stable covalent adduct. This covalent modification can inhibit the activity of the enzyme, making the compound a potent enzyme inhibitor. The molecular targets and pathways involved depend on the specific enzyme being studied.
Comparison with Similar Compounds
Methanesulfonyl fluoride: A simpler sulfonyl fluoride compound with similar reactivity but lacking the piperidine and benzoyl groups.
Methanesulfonyl chloride: Another sulfonyl compound that is used as a precursor in the synthesis of sulfonyl fluorides.
Uniqueness: (1-Benzoylpiperidin-3-yl)methanesulfonyl fluoride is unique due to the presence of the benzoyl and piperidine groups, which impart specific reactivity and selectivity. These structural features make it a valuable tool in synthetic and medicinal chemistry, allowing for the design of compounds with tailored properties and activities.
Properties
IUPAC Name |
(1-benzoylpiperidin-3-yl)methanesulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO3S/c14-19(17,18)10-11-5-4-8-15(9-11)13(16)12-6-2-1-3-7-12/h1-3,6-7,11H,4-5,8-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXSJJNSQYRGIAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CC=C2)CS(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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